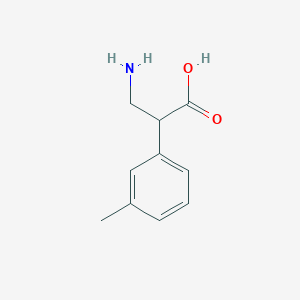

3-Amino-2-(3-methylphenyl)propanoic acid

Description

3-Amino-2-(3-methylphenyl)propanoic acid is a substituted phenylpropanoic acid derivative characterized by an amino group at the β-position and a 3-methylphenyl substituent at the α-position. Structurally, it belongs to the arylpropanoic acid class, which includes non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen .

Properties

IUPAC Name |

3-amino-2-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIYXGRFNFORAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with malonic acid in the presence of ammonium acetate and acetic anhydride. This reaction forms 3-(3-methylphenyl)propanoic acid, which is then subjected to amination using ammonia or an amine source to yield the desired product .

Industrial Production Methods

Industrial production of 3-Amino-2-(3-methylphenyl)propanoic acid typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitrated, sulfonated, or halogenated aromatic compounds.

Scientific Research Applications

3-Amino-2-(3-methylphenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s effects are mediated through its ability to bind to and modulate the activity of these enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The α-position substituent (e.g., 3-methylphenyl in the target compound) influences steric effects and receptor binding, as seen in ibuprofen’s 4-isobutylphenyl group .

- Amino vs. Carboxylic Acid Groups: Unlike NSAIDs (e.g., ibuprofen), the target compound replaces the β-carboxylic acid with an amino group, which may alter COX selectivity or solubility .

- Hydroxyl and Ureido Modifications: Derivatives with hydroxyl or ureido groups (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) show enhanced anticancer activity, suggesting the amino group in the target compound could be similarly modified for therapeutic optimization .

Pharmacological Activity Profiles

Anti-inflammatory Potential

- The target compound’s arylpropanoic acid backbone aligns with NSAID-like anti-inflammatory activity, as demonstrated by β-hydroxy-β-arylpropanoic acids in . However, the absence of a carboxylic acid group (a key COX-binding moiety in NSAIDs) may reduce COX inhibition efficacy .

- In contrast, 3-hydroxy-3,3-diphenylpropanoic acid retains anti-inflammatory activity with reduced gastric toxicity, highlighting the role of hydroxylation in improving tolerability .

Anticancer and Antioxidant Activity

- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit dose-dependent cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) and antioxidant capacity via free radical scavenging. The 4-hydroxyphenyl group enhances these effects, suggesting that substituting the target compound’s 3-methylphenyl group with hydroxyl or electron-donating groups could improve bioactivity .

Physicochemical and Pharmacokinetic Properties

Solubility and Acidity

- Propanoic acid derivatives with carboxylic acid groups (e.g., ibuprofen) exhibit higher acidity (pKa ~4.5–5.5), favoring ionization and solubility at physiological pH. The target compound’s amino group (pKa ~9–10) may reduce solubility in aqueous environments, impacting bioavailability .

Blood-Brain Barrier (BBB) Permeability

Toxicity Considerations

- BMAA, a neurotoxic amino acid analog, underscores the importance of substituent choice; its β-methylamino group contributes to excitotoxicity, whereas the target compound’s 3-methylphenyl and amino groups may mitigate such risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.